molecular formula C20H24N2O B5122180 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide

1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide

Cat. No. B5122180
M. Wt: 308.4 g/mol
InChI Key: HUUWCCZDTRAHOY-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug that is structurally similar to other cathinones such as MDPV and α-PVP. MPHP has gained popularity in recent years due to its stimulant and euphoric effects, which are similar to those of other cathinones.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the brain, which results in the stimulant and euphoric effects of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide. The exact mechanism of action of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide is not fully understood, but it is thought to involve the binding of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide to the dopamine and norepinephrine transporters.
Biochemical and Physiological Effects
1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.

Advantages and Limitations for Lab Experiments

1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form using chromatography techniques. It has a well-defined mechanism of action and has been extensively studied in animal models. However, 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide also has limitations for lab experiments. It is a psychoactive drug that can be dangerous at high doses, which limits its use in certain types of experiments. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide. One area of interest is the development of new cathinones that have similar effects but are less toxic and have fewer side effects. Another area of interest is the study of the long-term effects of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide use, including its potential for addiction and neurotoxicity. Additionally, the use of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide as a potential treatment for neurological disorders such as ADHD and depression is an area of interest for future research.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide involves the reaction of 3-methylbenzyl chloride and N-phenylpiperidine-4-carboxamide in the presence of a strong base such as potassium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide.

Scientific Research Applications

1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other cathinones and may explain the stimulant and euphoric effects of 1-(3-methylbenzyl)-N-phenyl-4-piperidinecarboxamide.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-6-5-7-17(14-16)15-22-12-10-18(11-13-22)20(23)21-19-8-3-2-4-9-19/h2-9,14,18H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUWCCZDTRAHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-N-phenylpiperidine-4-carboxamide

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